molecular formula C6H4N2O B1176931 rice nuclear protein GT-2 CAS No. 148997-67-5

rice nuclear protein GT-2

Cat. No.: B1176931
CAS No.: 148997-67-5
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Description

Rice Nuclear Protein GT-2 is a plant-specific transcription factor that was initially identified for its specific binding to GT cis -elements in the promoter of the rice phytochrome A gene (phyA) . This nuclear protein features a novel architecture with twin autonomous DNA-binding domains , each capable of discriminating with high resolution between closely related GT motifs in target sequences . A defining characteristic of GT-2 is its trihelix DNA-binding domain , a predicted structural unit of three amphipathic alpha-helices that represents a distinct class of DNA-binding proteins . The protein is directed to the nucleus by two independent, autonomous bipartite nuclear localization signals (NLSs), one located within each of its trihelix motifs . As a key member of the GT factor family, GT-2 and related trihelix transcription factors are implicated in regulating various plant processes. Research on the GT family in rice suggests specific subfamilies are involved in abiotic stress responses , such as salt, drought, and cold tolerance . GT-2 is therefore a protein of significant interest for studies in plant transcriptional regulation, stress response mechanisms, and overall plant development. This product is supplied for research use only.

Properties

CAS No.

148997-67-5

Molecular Formula

C6H4N2O

Synonyms

rice nuclear protein GT-2

Origin of Product

United States

Molecular Architecture and Structural Biology of Rice Nuclear Protein Gt 2

Primary Structure and Domain Organization

Identification of Acidic, Basic, and Proline/Glutamine-Rich Regions

The amino acid composition of rice GT-2 is distinguished by the presence of acidic, basic, and proline/glutamine-rich regions. nih.govembopress.orgnih.gov These domains are believed to be involved in transcriptional activation and interactions with other proteins. The acidic regions, with a high proportion of aspartic and glutamic acid residues, are common features of transcriptional activators. The basic regions, rich in lysine (B10760008) and arginine, are often associated with nuclear localization and DNA binding. nih.govnih.gov Furthermore, the protein contains regions abundant in proline and glutamine residues, a feature also linked to transcriptional regulation. nih.govembopress.orgnih.gov

Trihelix DNA-Binding Domains

A defining characteristic of the GT-2 protein is the presence of two autonomous DNA-binding domains, one located in the N-terminal half and the other in the C-terminal half of the polypeptide. nih.govembopress.org These domains are responsible for the protein's ability to bind to specific DNA sequences known as GT-boxes within the promoters of target genes, such as the rice phytochrome (B1172217) A (PHYA) gene. nih.govoup.com This dual-domain structure allows for a nuanced and highly specific regulation of gene expression. nih.gov

Structural Prediction of Dual Trihelix Motifs (Helix-Loop-Helix-Loop-Helix)

Each of the two DNA-binding domains of GT-2 contains a duplicated sequence of approximately 75 amino acids. nih.gov This sequence is predicted to fold into a specific three-dimensional structure termed a trihelix motif. nih.govnih.gov The predicted structure consists of three amphipathic alpha-helices separated by two short loops, which can be described as a helix-loop-helix-loop-helix structure. nih.gov This novel structural motif is believed to be responsible for mediating the direct interaction with the target DNA sequences. nih.gov The presence of this duplicated trihelix motif suggests that GT-2 may represent a distinct class of DNA-binding proteins. nih.gov

Distinct Features of N-terminal DNA-Binding Domain

The N-terminal DNA-binding domain of GT-2 exhibits a specific binding preference for the GT3-bx motif in the rice PHYA promoter. nih.govresearchgate.net While the minimal 90-amino acid segment containing the trihelix region is sufficient for DNA binding, its selectivity is enhanced by an adjacent downstream polypeptide segment. nih.govoup.com This indicates that the N-terminal domain has a core recognition element with intrinsic binding activity that is further refined by a modifying sequence to achieve high-resolution target selectivity. nih.govoup.com

Distinct Features of C-terminal DNA-Binding Domain

Conversely, the C-terminal DNA-binding domain shows a preferential affinity for the GT2-bx promoter motif. nih.govresearchgate.net Similar to its N-terminal counterpart, the C-terminal domain's minimal binding region resides within a 90-amino acid stretch that includes the trihelix motif, with an additional 15 downstream amino acids being important. nih.govresearchgate.net The specificity of this domain is also enhanced by a downstream segment, allowing it to discriminate effectively between closely related GT-box sequences. nih.govoup.com This reciprocal selectivity of the two domains allows GT-2 to differentially regulate gene expression based on the specific arrangement of GT-motifs in a promoter. nih.govoup.com

Nuclear Localization Signals (NLSs) and Subcellular Targeting

As a nuclear protein, GT-2 must be actively transported into the nucleus to perform its function as a transcription factor. nih.gov This subcellular targeting is mediated by specific amino acid sequences known as nuclear localization signals (NLSs). nih.gov Immunocytochemical studies have confirmed that GT-2 is indeed localized to the nucleus. nih.gov

Further investigation through deletion and mutagenesis studies has revealed that GT-2 possesses two independent and functionally active NLSs. nih.gov Remarkably, each of these NLSs is located within one of the two trihelix DNA-binding motifs. nih.gov These NLSs are of the bipartite class, characterized by two basic domains separated by a spacer of approximately 10 amino acids. nih.gov The presence of these twin autonomous bipartite NLSs ensures the efficient import of GT-2 into the nucleus, which is essential for its role in transcriptional regulation. nih.govfao.org

Data Tables

Table 1: Domain Organization of Rice Nuclear Protein GT-2

Domain/RegionLocationKey FeaturesPutative Function
Acidic RegionsDispersedHigh content of Aspartic and Glutamic AcidTranscriptional Activation
Basic RegionsDispersedHigh content of Lysine and ArginineNuclear Localization, DNA Binding
Proline/Glutamine-Rich RegionsDispersedHigh content of Proline and GlutamineTranscriptional Regulation
N-terminal DNA-Binding DomainN-terminal halfTrihelix (helix-loop-helix-loop-helix) motifBinds preferentially to GT3-bx motif
C-terminal DNA-Binding DomainC-terminal halfTrihelix (helix-loop-helix-loop-helix) motifBinds preferentially to GT2-bx motif
Nuclear Localization Signals (NLSs)Within each trihelix domainTwo bipartite signalsNuclear Import

Table 2: Characteristics of GT-2 DNA-Binding Domains

DomainMinimal Binding RegionTarget Motif PreferenceModulatory Region
N-terminal90-amino acid segment including trihelix + 15 downstream aaGT3-bxDownstream polypeptide segment enhances selectivity
C-terminal90-amino acid segment including trihelix + 15 downstream aaGT2-bxDownstream polypeptide segment enhances selectivity

Bipartite NLS Characteristics within Trihelix Motifs

Crucial to its function as a nuclear transcription factor, GT-2 possesses efficient signals for its transport into the cell nucleus. Research has identified two independent and functionally active nuclear localization sequences (NLSs) within the GT-2 protein. nih.gov Significantly, each of these NLSs is located within one of the two trihelix DNA-binding motifs. sciencenet.cnnih.gov

These NLSs are of the bipartite class, a common type of nuclear targeting signal. A bipartite NLS is characterized by two clusters of basic amino acids (like lysine and arginine) separated by a linker region, typically around 10 amino acids long. nih.govjst.go.jp In GT-2, each of its trihelix motifs contains such a bipartite signal. nih.gov

The functionality of these bipartite NLSs has been confirmed through experimental studies. Deletion analysis and site-directed mutagenesis have been employed to identify the specific amino acid residues that are essential for nuclear localization. nih.gov For instance, sequence inversion and alanine-scanning mutagenesis have pinpointed the critical basic residues within the two domains of each NLS that are necessary for its function. nih.gov The presence of two autonomous NLSs suggests a robust mechanism for ensuring the nuclear accumulation of GT-2.

Below is a table summarizing the key features of the bipartite NLSs in rice GT-2, based on mutagenesis studies.

NLS FeatureN-terminal NLSC-terminal NLS
Location Within the N-terminal trihelix motifWithin the C-terminal trihelix motif
Type BipartiteBipartite
Essential Residues Basic amino acid clustersBasic amino acid clusters
Functional Independence YesYes

Mechanisms of Nuclear Import

The nuclear import of rice GT-2 is directed by its two autonomous bipartite NLSs. nih.gov This process is consistent with the classical nuclear import pathway mediated by importin proteins. In this general mechanism, a protein containing a classical NLS (cNLS), such as a bipartite NLS, is first recognized in the cytoplasm by an adaptor protein called importin α. jst.go.jp Importin α then binds to importin β1, forming a ternary complex with the cargo protein (in this case, GT-2). jst.go.jp

This complex then docks at the nuclear pore complex (NPC), a large protein assembly that perforates the nuclear envelope, and is translocated through the pore. jst.go.jp The translocation is an energy-dependent process involving the small GTPase Ran. uniprot.orgresearchgate.net Once inside the nucleus, the high concentration of Ran-GTP causes the dissociation of the import complex, releasing the cargo protein into the nucleoplasm where it can perform its function. jst.go.jpresearchgate.net The importins are then recycled back to the cytoplasm for further rounds of transport. jst.go.jp

Immunocytochemical studies have definitively shown that GT-2 is localized to the nucleus, which is consistent with its role as a transcriptional regulator. nih.gov The identification of two independent and functional bipartite NLSs within GT-2 underscores the efficiency of its nuclear targeting machinery. nih.gov This dual NLS system ensures that the protein is reliably delivered to its site of action within the nucleus.

Genomic Organization and Evolutionary Analysis of Rice Gt 2

Gene Structure and Exon-Intron Configuration

The genomic architecture of GT-2 genes provides insights into their regulation and evolutionary history. Analysis of GT-2 and its homologs, particularly in the model plant Arabidopsis thaliana, has revealed a conserved and informative gene structure.

Intron Presence within DNA-Binding Domains and Implications for Gene Evolution

A significant feature of the GT-2 gene family is the presence of an intron within the N-terminal trihelix DNA-binding domain. pnas.orgpnas.org This interruption in the coding sequence of a critical functional domain is not a random occurrence but rather a footprint of evolutionary processes. The location of this intron is conserved in both the rice (Os-GT2) and Arabidopsis (AT-GT2) orthologs, as well as in related GT-2-like (GTL) genes in Arabidopsis. pnas.orgpnas.org

The presence of this intron strongly suggests that the trihelix DNA-binding domain was assembled through a process known as exon shuffling. pnas.org This evolutionary mechanism brings together exons from different ancestral genes to create new gene structures and functions. It is hypothesized that an ancestral gene, through duplication and divergence, gave rise to the twin trihelix domains characteristic of GT-2 proteins. pnas.org The conservation of this intron across different plant species underscores its ancient origin and its importance in the evolution of this transcription factor family.

Gene Family Composition and Phylogenetic Relationships in Oryza sativa

In the rice genome (Oryza sativa), the GT-2 protein is part of a larger family of trihelix transcription factors. Systematic analyses have identified and classified these family members, revealing a story of expansion and diversification.

Identification of GTalpha, GTbeta, and GTgamma Subfamilies

Phylogenetic analysis of the trihelix transcription factor family in rice has led to its classification into distinct subfamilies. While early classifications in other plants identified GT-1 and GT-2 groups, a broader analysis in rice and other species has established several subfamilies, including GTα, GTβ, and GTγ. researchgate.net These classifications are based on the sequence homology of the conserved trihelix domains and other protein motifs. In a comprehensive study, the rice trihelix family, consisting of 41 members, was categorized into five clusters: GT-1, GT-2, GTγ, SH4, and SIP1. researchgate.net

Paralogous Relationships and Gene Duplication Events

The diversity of the trihelix gene family in rice is a direct result of gene duplication events. These duplications, which can occur at the level of individual genes or entire genome segments, create paralogous genes—genes within the same species that have evolved from a common ancestral gene. Analysis of the rice genome has identified several pairs of paralogous trihelix genes, indicating that duplication has been a significant force in the expansion of this family. biorxiv.org

Evolutionary Conservation of the Trihelix Motif Across Diverse Plant Lineages

The defining feature of the GT-2 protein and its relatives is the trihelix DNA-binding motif. This structure is remarkably conserved across a wide array of plant species, highlighting its fundamental importance in plant-specific gene regulation.

The trihelix motif, characterized by a helix-loop-helix-loop-helix structure, is found in land plants from bryophytes to angiosperms. oup.com This deep evolutionary conservation suggests that the trihelix domain emerged early in the evolution of land plants and has been maintained for over 450 million years. oup.com Studies comparing the trihelix motifs from various species, including the moss Physcomitrella patens, the poplar Populus trichocarpa, and the euphrates poplar Populus euphratica, have revealed a high degree of sequence and structural conservation within the DNA-binding domains of each subfamily. mdpi.com

Orthologous and Homologous Proteins in Other Plant Species

The evolutionary success of the GT-2 family is evident in its presence across a diverse range of plant species. Orthologs (genes in different species that evolved from a common ancestral gene) and homologs (genes sharing a common ancestor) of the rice GT-2 protein have been identified in numerous other plants, including key model organisms and crop species.

Table 1: Orthologous and Homologous GT-2 Proteins in Various Plant Species

SpeciesGene/Protein Name(s)Key Findings
Arabidopsis thalianaAT-GT2, AT-GTL1, AT-GTL2AT-GT2 is a direct ortholog of rice GT-2. The AT-GTL genes are closely related paralogs that likely arose from a recent gene duplication. pnas.orgpnas.org
Nicotiana tabacum (Tobacco)NTL1The first plant GATA factor, NTL1, was identified in tobacco and belongs to the broader family of transcription factors that includes GT proteins. plos.org
Glycine max (Soybean)GmGT-2A member of the GT-2 family, GmGT-2, was isolated from soybean. It shares the characteristic twin trihelix DNA-binding domains and its expression is regulated by light. nih.gov The soybean genome contains a significantly larger number of trihelix-GT genes compared to rice and Arabidopsis.

The identification and characterization of these orthologous and homologous proteins are invaluable for comparative genomics. They allow researchers to infer the function of GT-2 in rice by studying its counterparts in more experimentally tractable organisms like Arabidopsis. Furthermore, the presence and diversification of GT-2 and related proteins in crop species like soybean highlight their potential importance in agricultural traits.

Transcriptional Regulatory Functions and Mechanisms of Rice Nuclear Protein Gt 2

DNA-Binding Specificity and Target Element Recognition

The precision of gene regulation by transcription factors is fundamentally dependent on their ability to bind to specific DNA sequences. Rice nuclear protein GT-2 exhibits a remarkable specificity for a family of cis-regulatory elements known as GT-boxes, which are prevalent in the promoter regions of various plant genes. sciencenet.cn

Research has demonstrated that GT-2 interacts with a triplet of functionally defined, positively acting GT-box motifs located in the promoter of the rice phytochrome (B1172217) A gene (PHYA). nih.govnih.govresearchgate.net These motifs, designated as GT1-bx, GT2-bx, and GT3-bx, are highly similar in sequence yet are discriminated with high resolution by GT-2. nih.govembopress.org This ability to distinguish between closely related sequences is a critical aspect of its regulatory function, allowing for a nuanced control of gene expression. The interaction with this triplet of GT motifs is crucial for the maximal expression of the phyA gene. nih.govembopress.orgnih.gov

A unique characteristic of GT-2 is the presence of two autonomous DNA-binding domains, one located in the N-terminal region and the other in the C-terminal region of the protein. nih.govembopress.org These twin domains exhibit closely related but distinct target sequence specificities. nih.govembopress.orgnih.gov The N-terminal domain shows a binding preference for the GT3-bx motif, while the C-terminal domain preferentially binds to the GT2-bx motif. nih.govnih.gov

The minimal DNA binding domains are situated within dual 90-amino acid segments that encompass duplicated sequences known as trihelix regions. nih.govnih.gov Each of these core domains retains a considerable level of target sequence selectivity. This selectivity is further enhanced by a separate polypeptide segment located downstream of each trihelix region, which confers a higher resolution of reciprocal selectivity between the different GT-box motifs. nih.govnih.gov This intricate architecture, with a general recognition core and a modifying sequence, allows for precise and differential binding to target DNA sequences. nih.govnih.gov This duplicated sequence of 75 amino acids within each binding domain, predicted to form three amphipathic alpha-helices separated by short loops, is thought to be a novel DNA-binding structure termed the trihelix motif. nih.govembopress.org

The primary targets of GT-2 are cis-regulatory elements within the promoter regions of genes. Its binding to the GT-box motifs in the rice phyA promoter is a well-documented example of this interaction. nih.govnih.govnih.gov These GT-elements can function as either positive or negative regulators of transcription, depending on the specific promoter context. sciencenet.cn The binding of GT-2 to these elements is a prerequisite for its function in transcriptional regulation. The protein has been shown to be localized to the nucleus, which is consistent with its role as a transcription factor. nih.gov

Functional Characterization as a Transcriptional Activator In Vivo

Beyond its specific DNA-binding capabilities, GT-2 has been functionally characterized as a transcriptional activator. This means that its binding to promoter regions generally leads to an increase in the transcription of the associated gene.

Transient transfection assays have provided direct evidence for the role of GT-2 as a transcriptional activator. nih.govnih.govresearchgate.net In these experiments, recombinant GT-2 was shown to enhance transcription from promoters that naturally contain GT-boxes (homologous promoters) as well as from engineered promoters where GT-boxes were inserted (heterologous promoters). nih.govnih.govresearchgate.net This demonstrates that the presence of the GT-box binding site is the key determinant for GT-2's activating function. This activation has been observed in tobacco protoplasts, indicating that the fundamental machinery for GT-2-mediated activation is conserved across plant species. researchgate.net

Modulation of Transcriptional Activity

The activity of transcription factors like GT-2 is often subject to regulatory mechanisms that can fine-tune their function. The structural features of GT-2 suggest several potential avenues for the modulation of its transcriptional activity. The protein contains distinct regions that are rich in acidic amino acids, basic amino acids, and proline plus glutamine. nih.govembopress.org Such regions are commonly found in transcriptional activators and are often involved in protein-protein interactions that can modulate their function.

Post-Translational Regulation (e.g., Phosphorylation-Dependent Affinity)

Post-translational modifications are critical for modulating the function of transcription factors, and evidence suggests that the activity of GT-family proteins is regulated by phosphorylation. While direct studies on the phosphorylation of rice GT-2 are limited, research on homologous proteins provides significant insights. For instance, the DNA-binding activity of GT-1, a related trihelix transcription factor, is modulated by calcium-dependent phosphorylation. In one study, phosphorylation by casein kinase II had no discernible effect on the DNA binding of a human GT-1 homolog, whereas phosphorylation by calcium/calmodulin-dependent protein kinase II (CaMKII) enhanced its binding activity. rockefeller.edu This suggests that specific phosphorylation events can alter the affinity of GT proteins for their target DNA sequences.

In rice, a nuclear factor termed RF, which binds to GT-1-like box motifs in the promoter of the osRACD gene, has been shown to have a binding affinity that is affected by phosphorylation. oup.com The binding activity of this factor was observed to be higher under short-day conditions, and this was correlated with its phosphorylation state. oup.com Dephosphorylation experiments indicated that the binding of RF is modulated by phosphorylation and dephosphorylation events. oup.com Although not directly demonstrated for GT-2, these findings strongly imply that phosphorylation is a key mechanism for regulating the DNA-binding affinity of trihelix transcription factors in rice, allowing the protein to respond to specific cellular signals and modulate gene expression accordingly.

Potential Interactions with Components of the Basal Transcription Machinery (e.g., TFIIA–TBP–TATA Complex)

The initiation of transcription in eukaryotes is a complex process that involves the assembly of a pre-initiation complex (PIC) at the promoter of a gene. This complex includes general transcription factors such as Transcription Factor IIA (TFIIA) and the TATA-binding protein (TBP), which recognizes the TATA box sequence in the promoter. Activator proteins, like GT-2, often facilitate the recruitment or stabilization of this basal transcription machinery to enhance gene expression.

In vitro experiments have demonstrated that AtGT-1, an Arabidopsis homolog of rice GT-2, can interact with the TFIIA–TBP–TATA complex. sciencenet.cn This interaction suggests a mechanism by which GT factors can activate transcription by directly engaging with the core components of the PIC. sciencenet.cn By recruiting or stabilizing the TFIIA-TBP-TATA complex at the promoter, GT-2 can facilitate the subsequent assembly of RNA polymerase II and other general transcription factors, thereby initiating transcription. This direct interaction with the basal transcription machinery provides a plausible mechanism for the transcriptional activation function of rice GT-2.

Context-Dependent Regulatory Roles

The function of GT-2 as a transcriptional regulator is not static; it can act as either an activator or a repressor of gene expression depending on the cellular context, the specific promoter architecture of its target genes, and the presence of other interacting factors.

Positive and Negative Transcriptional Modulation in Cell-Type-Specific Contexts

Rice GT-2 exhibits a remarkable duality in its regulatory function, capable of both upregulating and downregulating gene expression in a manner that is often specific to the cell type or developmental stage. This context-dependent modulation is crucial for the precise control of gene networks.

Positive Transcriptional Modulation:

A well-documented example of GT-2's role as a positive regulator is its involvement in the expression of the rice phytochrome A gene (PHYA). The PHYA promoter contains a triplet of GT-box motifs (GT1-box, GT2-box, and GT3-box) that are essential for maximal gene expression. nih.gov Rice GT-2 binds specifically to these GT-motifs and enhances transcription from promoters containing these elements, demonstrating its function as a transcriptional activator in this context. nih.govresearchgate.net The protein possesses two distinct DNA-binding domains, one in the N-terminal and one in the C-terminal half, which show preferential binding to different GT-box motifs, allowing for a nuanced regulation of gene expression. nih.govnih.gov Furthermore, members of the GT-2 family, specifically OsGTγ-1 and OsGTγ-2, have been identified as positive regulators of salt stress tolerance in rice, indicating their role in activating stress-responsive genes. researchgate.net

Negative Transcriptional Modulation:

Biological Roles and Physiological Significance of Rice Nuclear Protein Gt 2

Involvement in Photomorphogenesis and Light-Mediated Gene Regulation

Photomorphogenesis is the process of light-regulated growth and development in plants. GT-2 is a key player in this pathway, primarily through its control over phytochrome-related genes. Phytochromes are the primary photoreceptors that plants use to perceive red and far-red light, initiating signaling cascades that affect everything from germination to flowering. deepdyve.comnih.gov

The rice phytochrome (B1172217) A (PHYA) gene, which is transcriptionally repressed in response to light, is a primary target of GT-2. deepdyve.comnih.gov Research has demonstrated that GT-2 binds with high sequence specificity to GT-motifs, which are positively acting cis-elements within the PHYA promoter. deepdyve.comnih.gov A complex of three adjacent, similar GT-motifs (GT1-bx, GT2-bx, and GT3-bx) is critical for the maximal expression of the PHYA gene. nih.govnih.gov GT-2 functions as a transcriptional activator, and transient transfection assays have shown that recombinant GT-2 can enhance transcription from promoters containing these GT-boxes. nih.govnih.gov The protein features two distinct DNA-binding domains, an N-terminal and a C-terminal domain, which show preferential binding to the GT3-bx and GT2-bx motifs, respectively, allowing for high-resolution discrimination between the target sequences. nih.govembopress.orgnih.gov This specific interaction underscores the protein's vital role in facilitating rice PHYA expression. researchgate.net

Target Motif in PHYA PromoterBinding ProteinRole
GT-box complex (GT1, GT2, GT3)Rice Nuclear Protein GT-2Positive regulation; transcriptional activation nih.govnih.gov
GT1-bxThis compoundLow-affinity binding researchgate.net
GT2-bx (GGTAATT)This compound (C-terminal domain)High-affinity binding; critical for expression researchgate.netresearchgate.net
GT3-bxThis compound (N-terminal domain)High-affinity binding; critical for expression nih.govresearchgate.net

While light represses PHYA expression, GT-elements within its promoter are essential for the gene's activation in the dark. sciencenet.cn This dark-inducible expression is crucial for skotomorphogenesis, the developmental program plants follow in the absence of light. The GT2 sequence (5'-GGTAATT) in the phyA gene promoter is specifically necessary for this dark-inducible expression. researchgate.net It has been suggested that in the dark, GT-elements may cooperate with other dark-specific promoter elements to activate gene expression. sciencenet.cn In certain genetic contexts, such as in det mutants where light-induced genes are expressed in darkness, the binding activity to GT-elements is altered, further suggesting that GT-factors are part of a complex that represses photomorphogenic development in the dark. sciencenet.cnehu.eus This positions GT-2 as a critical factor that helps maintain the appropriate transcriptional program for development in dark conditions.

Contributions to Plant Growth and Developmental Processes

The influence of GT-2 extends beyond light signaling to encompass broader aspects of plant growth, development, and cellular differentiation. Its expression is precisely regulated in different tissues and at various developmental stages to orchestrate these processes.

The expression of GT-2 is not uniform throughout the rice plant. Immunoblot analyses show that GT-2 protein levels are significantly higher in shoots compared to roots. nih.gov During reproductive development, the GT-2 binding site is noted as a relevant cis-element in the promoter of the rice phyA gene, which is active during anther development. oup.com Comprehensive transcriptome databases, such as RiceXPro, reveal detailed expression patterns across the plant's life cycle. affrc.go.jp The gene encoding OsGTγ-2, a member of the GT-factor family involved in stress response, is most highly expressed in roots, sheaths, stems, and seeds. researchgate.net This differential expression highlights its diverse roles in both vegetative growth and the development of reproductive organs.

Plant Tissue/OrganDevelopmental StageRelative Expression Level
RootsVegetativeModerate; higher than in meristems nih.govresearchgate.net
SheathsVegetativeHigh researchgate.net
StemsVegetativeHigh researchgate.net
ShootsVegetativeHigh; greater than in roots nih.gov
Meristematic TissueVegetativeUndetectable nih.gov
Panicle/AntherReproductiveExpressed oup.comresearchgate.net
SeedsReproductiveHigh researchgate.net

GT-2 expression is closely linked to the maturation state of cells. The protein is notably absent in undifferentiated meristematic tissues but becomes expressed as cells mature and differentiate. nih.gov This expression pattern is consistent with its role in controlling the expression of genes like PHYA, which are required during later stages of cellular development. nih.gov The balance between cell proliferation and differentiation is a fundamental aspect of organogenesis, and transcription factors like GT-2 are key regulators in this process. researchgate.net Furthermore, genes from the GT2 family are involved in synthesizing components of the plant cell wall, a critical process for cellular structure and differentiation. oup.com In rice leaves, the transition from cell division to cell expansion is tightly controlled by specific gene networks, and the spatiotemporal expression of transcription factors is crucial for the development of distinct leaf tissues. nih.govdntb.gov.ua

Participation in Abiotic Stress Responses and Stress Tolerance Mechanisms

Members of the rice GT-factor family are significantly involved in mediating responses to various abiotic stresses, thereby contributing to the plant's survival and tolerance. researchgate.netmdpi.com Plants adapt to environmental challenges like drought and high salinity by activating complex signaling pathways and altering gene expression, and GT-factors are among the key regulatory proteins in these networks. nih.govfrontiersin.org

A specific member of the GT-γ subfamily in rice, OsGTγ-2, has been identified as a key player in stress adaptation. researchgate.net The expression of the gene encoding OsGTγ-2 is induced by high salinity, osmotic stress, and oxidative stress. researchgate.net Studies have shown that overexpressing OsGTγ-2 in rice enhances salt tolerance at the seedling stage, leading to improved survival rates. researchgate.netresearchgate.net Conversely, knockout mutants for this gene exhibit hypersensitivity to salt stress. researchgate.net The enhanced tolerance in overexpressing lines is associated with different patterns of Na+ and K+ accumulation. researchgate.net OsGTγ-2 appears to exert its function by transcriptionally regulating major ion transporter genes, such as OsHKT2;1, OsHKT1;3, and OsNHX1, which are critical for maintaining ion homeostasis under salt stress. researchgate.net This indicates that GT-2 and its relatives are important components of the molecular machinery that allows rice to cope with adverse environmental conditions.

Stress FactorEffect on OsGTγ-2 ExpressionPhenotype of Overexpressing LinesPhenotype of Knockout LinesDownstream Genes Regulated
SalinityInduced researchgate.netresearchgate.netImproved seed germination, seedling growth, and survival rate researchgate.netSalt-hypersensitive researchgate.netOsHKT2;1, OsHKT1;3, OsNHX1 researchgate.net
Osmotic StressInduced researchgate.netMore tolerant to osmotic stress frontiersin.orgNot specifiedNot specified
Oxidative StressInduced researchgate.netNot specifiedNot specifiedNot specified
Abscisic acid (ABA)Induced researchgate.netHypersensitive to ABA frontiersin.orgNot specifiedNot specified
DroughtInduced bohrium.comresearchgate.netNot specifiedNot specifiedNot specified
ColdSlightly induced bohrium.comresearchgate.netNot specifiedNot specifiedNot specified

Regulation of Genes Involved in Salinity Stress Acclimation

This compound, specifically the trihelix transcription factor OsGTγ-2, plays a crucial role as a positive regulator in the response of rice to salt stress. mdpi.comresearchgate.net This protein is localized in the nucleus and is predominantly expressed in the roots, sheaths, stems, and seeds of the rice plant. researchgate.netnih.gov Its expression is induced by salinity, as well as by osmotic and oxidative stresses. researchgate.netnih.gov

Research has demonstrated that OsGTγ-2 directly binds to the GT-1 element (GAAAAA) in the promoters of genes such as OsHKT2;1, OsHKT1;3, and OsNHX1. researchgate.netnih.gov This interaction was confirmed through yeast one-hybrid assays and electrophoretic mobility shift assays (EMSA). researchgate.netnih.gov By regulating these transporters, OsGTγ-2 influences the patterns of Na+ and K+ accumulation in the plant, which is a critical aspect of salinity stress acclimation. researchgate.netnih.gov

A study on the GTγ subfamily in rice, which includes OsGTγ-1, OsGTγ-2, and OsGTγ-3, further supports the involvement of these transcription factors in stress responses. bohrium.comresearchgate.netnih.gov The transcript levels of all three genes were found to be induced by most of the abiotic stresses tested, with OsGTγ-1 showing a strong induction by salt stress. bohrium.comresearchgate.netnih.gov Overexpression of OsGTγ-1 in rice resulted in enhanced salt tolerance at the seedling stage, while a mutant with a T-DNA insertion in the promoter region of OsGTγ-1 was more sensitive to salt stress. bohrium.comresearchgate.net

Table 1: Genes Regulated by Rice Nuclear Protein OsGTγ-2 in Salinity Stress

GeneFunctionEffect of OsGTγ-2 Regulation
OsHKT2;1High-affinity potassium transporter, also permeable to Na+Transcriptional regulation
OsHKT1;3Sodium transporter involved in Na+ unloading from the xylemTranscriptional regulation
OsNHX1Vacuolar Na+/H+ exchanger, sequesters Na+ into the vacuoleDirect interaction with promoter
OsRAV2Transcription factor involved in stress responsesDirect interaction with GT-1 element in promoter

Modulation of Responses to Drought Stress

The expression of this compound, particularly members of the GTγ subfamily like OsGTγ-1 and OsGTγ-2, is induced by osmotic stress, which is a key component of drought stress. mdpi.comresearchgate.netnih.gov While direct functional analysis of OsGTγ-2 in drought stress is less detailed than for salinity stress, the induction of its expression under osmotic conditions suggests a role in drought response. researchgate.netnih.gov

Studies on the broader GT factor family in rice have shown that the transcript levels of OsGTγ-1 are slightly induced by drought stress. bohrium.comresearchgate.netnih.gov This suggests a potential, albeit perhaps less prominent, role for this subfamily in managing water deficit. In other plant species, related GT-factors have been more directly implicated in drought tolerance. For instance, in Arabidopsis, the GT-2 like 1 (AtGTL1) protein improves water use efficiency and drought tolerance. nih.gov

While specific target genes of rice GT-2 under drought stress are not as well-defined as in salinity stress, the general response of this protein family to osmotic stress points towards its involvement in the complex regulatory networks that govern plant responses to water scarcity.

Roles in Cold Stress Adaptation

Evidence suggests that this compound is involved in the adaptation to cold stress. The expression of OsGTγ-1, a member of the same subfamily as OsGTγ-2, is slightly induced by cold stress. bohrium.comresearchgate.netnih.gov Furthermore, a systematic analysis of the GT factor family in rice revealed that OsGTγ-2 and OsGTγ-3 are also responsive to cold treatment. bohrium.comresearchgate.net This induction of gene expression at low temperatures indicates a potential role for these transcription factors in mediating cold stress responses.

While detailed mechanistic studies specifically on rice GT-2 in cold tolerance are limited, the general upregulation of the GTγ subfamily members under cold conditions points to their participation in the signaling pathways that lead to cold acclimation in rice. bohrium.comresearchgate.net Research on other stress-responsive genes in rice has shown that tolerance to cold stress involves complex regulatory networks, and the induction of transcription factors like the GTγ proteins is likely a component of this response. bohrium.com

Interplay with Abscisic Acid (ABA) Signaling Pathways

Rice nuclear protein OsGTγ-2 is a component of the abscisic acid (ABA) signaling pathway. The expression of OsGTγ-2 is induced by the application of ABA. researchgate.netnih.gov This indicates that OsGTγ-2 is responsive to ABA and likely functions downstream in the ABA signaling cascade.

The overexpression of OsGTγ-2 leads to altered responses to salinity stress, a process in which ABA is known to be a key regulator. researchgate.netnih.gov The interplay is further supported by the fact that the promoters of many stress-responsive genes, which are regulated by GT-factors, contain ABA-responsive elements (ABREs). The induction of OsGTγ-1, OsGTγ-2, and OsGTγ-3 by ABA treatment reinforces the connection between this subfamily of transcription factors and ABA-mediated stress responses. bohrium.comresearchgate.netnih.gov

Table 2: Response of Rice GTγ Subfamily Genes to ABA

GeneResponse to ABA Treatment
OsGTγ-1Slightly induced
OsGTγ-2Induced
OsGTγ-3Induced

Potential Roles in Plant Immunity and Defense Signaling (by analogy with related GT-factors)

Influence on Salicylic (B10762653) Acid Metabolism

By analogy with related GT-factors in other plant species, this compound may play a role in plant immunity through its influence on salicylic acid (SA) metabolism. In Arabidopsis, the GT-2 like 1 (GTL1) protein, a trihelix transcription factor, has been shown to promote SA metabolism. nih.gov GTL1 directly binds to and regulates genes involved in SA biosynthesis, transport, and response. nih.gov Given the conserved nature of transcription factor families across plant species, it is plausible that rice GT-2 proteins have a similar function in modulating SA homeostasis during immune responses.

Regulatory Aspects in Pattern-Triggered Immunity

Based on studies of homologous proteins, rice GT-2 may also be involved in the regulation of pattern-triggered immunity (PTI). In Arabidopsis, GTL1 is a positive regulator of bacterial-triggered immunity. nih.gov Mutants of gtl1 are compromised in their ability to mount an effective PTI response. nih.gov GTL1 is part of the MPK4 signaling cascade, which is a key pathway in coordinating immune responses. nih.gov This suggests that rice GT-2 could be a component of similar MAPK signaling pathways in rice, contributing to the transcriptional reprogramming that occurs upon recognition of pathogen-associated molecular patterns (PAMPs) and thus playing a role in the plant's first line of defense against pathogens.

Interactions and Network Integration of Rice Nuclear Protein Gt 2

Protein-Protein Interaction Landscape

The functional capacity of a transcription factor is often modulated through its physical interactions with other proteins. These interactions can influence its subcellular localization, DNA binding affinity, and transcriptional activity.

Direct Physical Interactions with Other Nuclear Proteins and Regulatory Factors

There is currently no direct experimental evidence detailing the specific protein-protein interactions of rice nuclear protein GT-2. However, studies on other trihelix transcription factors suggest that they can form complexes with other regulatory proteins. For instance, a study on the rice trihelix transcription factor OsTGS1 revealed its interaction with GSK3/SHAGGY-LIKE KINASE2 (GSK2), a key regulator of brassinosteroid signaling and various agronomic traits. This interaction suggests a potential mechanism for the integration of developmental and hormonal signals.

Furthermore, a member of the GT-2 subfamily in Arabidopsis thaliana, AtGT2L, has been shown to interact with calmodulin in a calcium-dependent manner zju.edu.cn. This interaction points towards a direct link between calcium signaling and the transcriptional regulation mediated by GT-2-like proteins. Given the conservation of signaling pathways between rice and Arabidopsis, it is plausible that rice GT-2 may also interact with calmodulin or other calcium-sensing proteins in the nucleus.

Table 1: Potential Interacting Partners of this compound Based on Homologous Proteins

Interacting ProteinOrganismMethod of IdentificationPotential Functional Significance for Rice GT-2
GSK3/SHAGGY-LIKE KINASE2 (GSK2)Rice (Oryza sativa)Yeast Two-Hybrid (for OsTGS1)Integration of brassinosteroid signaling with GT-2 regulated transcriptional pathways.
Calmodulin (CaM)Arabidopsis thalianacDNA expression library screening (for AtGT2L)Modulation of GT-2 activity in response to changes in intracellular calcium levels.

Functional Associations within Protein Complexes

The formation of larger protein complexes is a common mechanism for the precise regulation of gene expression. While specific protein complexes containing rice GT-2 have not yet been characterized, the identification of interacting partners for homologous proteins suggests that GT-2 likely functions as part of a larger regulatory machinery. The interaction with kinases like GSK2 implies that GT-2 could be a component of signaling complexes that are assembled or activated in response to specific developmental or environmental cues. Similarly, its potential interaction with calmodulin suggests its association with calcium-responsive regulatory complexes within the nucleus.

Integration within Intracellular Signaling Cascades

Transcription factors are key nodes in signaling networks, translating upstream signals into changes in gene expression. Evidence from related trihelix transcription factors suggests that rice GT-2 is likely integrated into both MAPK and calcium-dependent signaling pathways.

Crosstalk with Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK cascades are conserved signaling modules that play central roles in plant growth, development, and stress responses nih.govpnas.org. A direct link between a trihelix transcription factor and a MAPK pathway has been established in Arabidopsis thaliana. The trihelix transcription factor ASR3 is phosphorylated by the Mitogen-Activated Protein Kinase 4 (MPK4) researchgate.net. This phosphorylation event negatively regulates plant immunity by enhancing the DNA binding activity of ASR3, leading to the suppression of immune gene expression researchgate.net.

Given that rice possesses a full complement of MAPK signaling components, it is conceivable that rice GT-2 could be a substrate for one or more rice MAPKs. Phosphorylation by a MAPK could modulate GT-2's activity, stability, or its interaction with other proteins, thereby integrating environmental or developmental signals into the GT-2-mediated transcriptional response.

Involvement in Calcium-Dependent Signaling Networks

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a multitude of cellular processes in plants. Changes in intracellular calcium concentration are sensed by calcium-binding proteins such as calmodulin (CaM) nih.govmdpi.com. As mentioned previously, the Arabidopsis GT-2 homolog, AtGT2L, has been identified as a Ca²⁺-dependent calmodulin-binding protein zju.edu.cn. This interaction suggests a direct mechanism by which calcium signals can influence the activity of a GT-2-like transcription factor.

In rice, transient increases in cytosolic and nuclear calcium are known to occur in response to various stimuli, including abiotic stress and pathogen attack. The potential interaction of rice GT-2 with calmodulin would allow it to directly sense these calcium signals and modulate the expression of downstream target genes accordingly. This would provide a rapid and direct link between environmental cues and the plant's transcriptional response.

Downstream Transcriptional Cascades and Gene Regulatory Networks

As a transcription factor, the primary function of this compound is to regulate the expression of target genes by binding to specific DNA sequences in their promoters. GT-2 is known to bind to GT-box motifs (GT1-bx, GT2-bx, and GT3-bx) in the promoter of the rice phytochrome (B1172217) A gene (PHYA), where it acts as a transcriptional activator nih.gov.

While a comprehensive list of direct downstream target genes for rice GT-2 has not yet been established through genome-wide studies such as ChIP-seq or transcriptomic analysis of GT-2 mutants, the known functions of other trihelix transcription factors provide clues about the potential gene regulatory networks it may control. Members of the trihelix family in rice and other plants have been implicated in responses to abiotic stresses such as salt, drought, and cold nih.govnih.gov. For example, overexpression of the rice trihelix gene OsGTγ-1 enhances salt tolerance in seedlings.

Therefore, it is likely that the gene regulatory network controlled by rice GT-2 includes genes involved in stress tolerance, phytochrome signaling, and potentially other developmental processes. The identification of GT-box motifs in the promoters of stress-responsive genes would be a key step in identifying direct targets of GT-2.

Table 2: Potential Downstream Processes and Target Genes Regulated by this compound

Biological ProcessPotential Target Genes/PathwaysEvidence/Rationale
Phytochrome Signaling PHYA and other light-responsive genesDirect binding of GT-2 to the PHYA promoter has been demonstrated nih.gov.
Abiotic Stress Response Genes involved in salt, drought, and cold toleranceHomologous trihelix transcription factors in rice and other plants are known to regulate stress-responsive genes nih.govnih.gov.
Brassinosteroid Signaling Genes downstream of the GSK2 kinaseInteraction of a rice trihelix factor with GSK2 suggests a role in this pathway.
Calcium Signaling Genes with calcium-responsive elements (CaREs) in their promotersPotential interaction with calmodulin suggests a role in calcium-dependent gene regulation.

Methodological Approaches in Rice Nuclear Protein Gt 2 Research

Molecular Cloning and Genetic Characterization

The initial and fundamental steps in understanding GT-2 involved its isolation and genetic characterization. These processes provided the foundational knowledge of the protein's primary structure and its corresponding gene.

The journey to understanding GT-2 began with the isolation of a full-length recombinant clone from rice. nih.gov This was achieved by screening a rice cDNA library, a collection of DNA copies of the mRNA molecules from a specific cell type or tissue. This technique is crucial for identifying and isolating genes that are actively being expressed.

Key steps in the molecular cloning of rice GT-2 often involve:

Construction of a cDNA Library: Messenger RNA (mRNA) is extracted from rice tissues and converted into complementary DNA (cDNA) using reverse transcriptase. This cDNA is then inserted into vectors, such as plasmids, to create a library of clones, each containing a different cDNA molecule.

Library Screening: The cDNA library is then screened to identify the specific clone carrying the GT-2 gene. This can be done using various methods, including hybridization with a labeled DNA probe that is complementary to a portion of the target gene.

Recombinant DNA Techniques: Once identified, the GT-2 cDNA is isolated and can be manipulated using a suite of recombinant DNA techniques. genome.govevitria.comhudsonalpha.org These techniques allow for the gene to be inserted into expression vectors for protein production, or into transformation vectors for creating genetically modified rice plants. evitria.comnih.gov

The molecular cloning of GT-2 revealed a novel protein structure containing acidic, basic, and proline- and glutamine-rich regions. nih.gov A significant finding from the cloning was the discovery of two separate and autonomous DNA-binding domains, one at the N-terminus and the other at the C-terminus. nih.gov Further analysis of the cloned sequence identified a duplicated 75-amino acid sequence within each DNA-binding domain, which is believed to be responsible for target DNA recognition. nih.gov This structural motif, termed the trihelix motif, suggested that GT-2 might represent a new class of DNA-binding proteins. nih.gov

Functional Assays for DNA Binding and Transcriptional Activity

Following the successful cloning of GT-2, the next critical step was to determine its function. A series of in vitro and in vivo assays were employed to characterize its DNA-binding properties and its role in regulating gene expression.

Electrophoretic mobility shift assays (EMSAs), also known as gel shift or gel retardation assays, are a cornerstone technique for studying protein-DNA interactions in vitro. thermofisher.comyoutube.comnih.govlicorbio.comld.runih.govyoutube.com This method is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. thermofisher.comlicorbio.comld.ru

Application of EMSA in GT-2 Research:

Confirmation of DNA Binding: EMSAs have been used to demonstrate that the cloned GT-2 protein can specifically bind to GT-box motifs found in the promoters of certain genes, such as the phyA promoter in rice. nih.gov

Analysis of Binding Specificity: The assay allows for the determination of the specific DNA sequences that GT-2 recognizes. By using different DNA probes, researchers can identify the precise nucleotide sequences required for binding.

Characterization of DNA-Binding Domains: EMSAs were instrumental in showing that GT-2 possesses two autonomous DNA-binding domains, each capable of binding to DNA independently. nih.gov These domains were also shown to have slightly different specificities for the various GT motifs. nih.gov

EMSA Component Function in GT-2 Research
Labeled DNA ProbeA short, labeled DNA fragment containing a putative GT-2 binding site.
GT-2 ProteinPurified recombinant GT-2 protein or nuclear extracts containing GT-2.
Non-denaturing GelSeparates protein-DNA complexes from free DNA based on size and charge.
VisualizationDetection of the labeled DNA to observe shifts in mobility.

To understand the function of GT-2 within a living cell, in vivo transient expression systems are utilized. These systems allow for the rapid analysis of gene function without the need to create stable transgenic plants. springernature.comresearchgate.netinnovativegenomics.orgnih.gov

Rice Protoplast Transfection: Rice protoplasts, which are plant cells with their cell walls removed, provide a versatile system for transient gene expression analysis. springernature.comresearchgate.netresearchgate.net Plasmids containing the GT-2 gene can be introduced into protoplasts, leading to the temporary expression of the GT-2 protein. This system is valuable for studying the subcellular localization of GT-2 and its effect on the expression of target genes. nih.gov

Reporter Gene Assays: Reporter gene assays are a powerful tool for quantifying the transcriptional activity of proteins like GT-2. nih.gov In this assay, the promoter of a potential target gene is fused to a reporter gene, such as β-glucuronidase (GUS) or luciferase. This construct is then introduced into plant cells, often protoplasts, along with a separate construct that expresses the GT-2 protein. If GT-2 activates the target promoter, it will drive the expression of the reporter gene, which can then be easily measured.

Yeast-based systems offer a powerful genetic approach to study molecular interactions.

Yeast One-Hybrid (Y1H) System: The yeast one-hybrid system is used to identify proteins that bind to a specific DNA sequence. researchgate.net In the context of GT-2 research, a known GT-box sequence from a target gene promoter would be used as "bait" to screen a rice cDNA library. If a protein encoded by the cDNA library, such as GT-2, binds to the bait sequence, it will activate a reporter gene in the yeast, allowing for the identification of the DNA-binding protein.

Yeast Two-Hybrid (Y2H) System: The yeast two-hybrid system is employed to identify proteins that interact with a known protein. To investigate potential interacting partners of GT-2, the GT-2 protein would be used as the "bait." This bait protein is expressed in yeast and is used to screen a cDNA library. If a "prey" protein from the library interacts with GT-2, it will reconstitute a functional transcription factor, leading to the activation of a reporter gene. This system is crucial for uncovering the protein networks in which GT-2 participates. nih.gov

Genetic Manipulation and Phenotypic Analysis in Rice

To ultimately understand the biological role of GT-2 in the context of the whole plant, researchers turn to genetic manipulation of rice itself. This involves creating transgenic rice plants with altered levels of GT-2 expression and then observing the resulting phenotypic changes. nih.govwikipedia.orgnih.gov

Generation of Transgenic Rice:

Overexpression Lines: To study the effects of increased GT-2 activity, transgenic rice plants that constitutively overexpress the GT-2 gene can be created. nih.gov This is typically achieved by placing the GT-2 coding sequence under the control of a strong constitutive promoter.

Knockout/Knockdown Mutants: To investigate the consequences of a loss of GT-2 function, rice plants with a non-functional GT-2 gene are generated. This can be done through techniques such as T-DNA insertion mutagenesis or, more recently, with targeted genome editing technologies like CRISPR/Cas9. frontiersin.org

Phenotypic Analysis: Once transgenic rice lines with altered GT-2 expression are established, they are subjected to a thorough phenotypic analysis. mdpi.comoup.cominia.uysabraojournal.orgsemanticscholar.orgmdpi.comnih.govresearchgate.net This involves comparing the growth, development, and physiology of the transgenic plants to their wild-type counterparts under various conditions.

Phenotypic Trait Potential Impact of Altered GT-2 Expression
Plant HeightChanges in internode elongation.
Flowering TimeAlterations in the transition from vegetative to reproductive growth.
Grain Size and YieldEffects on seed development and overall productivity. mdpi.com
Stress ToleranceModified responses to abiotic stresses like salt or drought. nih.gov

By observing these phenotypic changes, researchers can infer the in vivo functions of the GT-2 protein in rice development and its response to environmental cues.

Generation and Characterization of Loss-of-Function Mutants (e.g., T-DNA Insertion Lines, CRISPR/Cas9)

Loss-of-function studies are fundamental to deciphering the specific biological roles of a gene by observing the phenotype when the gene is inactivated.

T-DNA Insertion Lines: A primary method for generating loss-of-function mutants in rice is through T-DNA insertional mutagenesis. In this approach, a segment of DNA (T-DNA) from an Agrobacterium tumefaciens Ti plasmid is randomly inserted into the rice genome. Large populations of these mutant lines have been generated, creating a valuable resource for reverse genetics. nih.govosu.edu Researchers can screen these populations to find lines where the T-DNA has inserted into the GT-2 gene, disrupting its coding sequence and preventing the production of a functional protein. nih.govnih.gov The characterization of these gt-2 knockout mutants involves molecular analysis to confirm the insertion site and phenotypic analysis to observe any developmental or physiological changes compared to wild-type rice. This method has been successfully used to identify genes involved in various traits, including sterility and stress responses. oup.com

CRISPR/Cas9: The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/CRISPR-associated protein 9 (Cas9) system has become a revolutionary tool for precise genome editing in rice. researchgate.netucdavis.edunih.gov This technology allows for targeted mutagenesis at the GT-2 locus. A single guide RNA (sgRNA) is designed to direct the Cas9 nuclease to the specific DNA sequence of the GT-2 gene, where it creates a double-strand break. researchgate.net The cell's natural DNA repair mechanisms often introduce small insertions or deletions (indels) at the break site, leading to a frameshift mutation and a non-functional protein. researchgate.net CRISPR/Cas9 has been widely used to create loss-of-function mutants in rice to study genes involved in traits like grain quality, stress tolerance, and disease resistance. nih.govnih.govresearchgate.netnih.gov The resulting gt-2 mutants can be analyzed to reveal the gene's role in plant development and response to environmental cues.

Table 1: Comparison of Loss-of-Function Methodologies for GT-2 Research

FeatureT-DNA InsertionCRISPR/Cas9
Mechanism Random insertion of foreign DNATargeted double-strand break and repair
Specificity Random, requires screening of large populationsHigh, targets a specific gene sequence
Efficiency Variable, depends on insertion frequencyHigh, can generate mutations efficiently
Off-Target Effects Can affect neighboring genesPossible, but can be minimized with careful design
Heritability Stable Mendelian inheritanceHeritable mutations are readily obtained nih.gov

Gain-of-Function Studies (e.g., Overexpression Lines, Constitutive Promoters)

Gain-of-function, or overexpression, studies provide complementary insights into a gene's function by examining the effects of its elevated expression.

To create overexpression lines, the coding sequence of GT-2 is cloned into a plant expression vector under the control of a strong constitutive promoter. frontiersin.org These promoters drive high levels of gene expression in most tissues throughout the plant's life cycle. nih.govnih.gov

Common Constitutive Promoters Used in Rice:

CaMV 35S: From the Cauliflower Mosaic Virus, it is one of the most widely used constitutive promoters in plant biotechnology. nih.gov

Maize Ubiquitin 1 (Ubi): This promoter also drives strong and stable gene expression in monocots like rice. mdpi.com

Rice Actin1 (Act1): An endogenous rice promoter that provides high levels of constitutive expression. nih.govmdpi.com

The resulting transgenic rice plants, which produce significantly more GT-2 protein than wild-type plants, are then analyzed for any altered phenotypes. These might include changes in growth, development, or tolerance to various stresses. Such studies can reveal the downstream pathways that GT-2 activates and have been used to investigate genes affecting traits like grain size and abiotic stress tolerance. frontiersin.orgmdpi.com

Omics-Based Approaches for Global Analysis

"Omics" technologies provide a global view of the molecular landscape within a cell, enabling a broader understanding of gene function and regulation.

Transcriptomic Profiling (e.g., Microarray, RNA Sequencing) for Target Gene Identification

Transcriptomic profiling is used to identify the downstream genes that are regulated by the GT-2 transcription factor. By comparing the complete set of RNA transcripts (the transcriptome) of a GT-2 mutant (either loss-of-function or gain-of-function) with that of a wild-type plant, researchers can identify differentially expressed genes (DEGs).

RNA Sequencing (RNA-Seq): This is the current state-of-the-art method for transcriptome analysis. It involves high-throughput sequencing of all RNA molecules in a sample, providing a comprehensive and quantitative view of gene expression. mdpi.commdpi.com RNA-Seq has been extensively used in rice to identify genes involved in responses to temperature stress, pathogen interactions, and beneficial plant-microbe associations. mdpi.comnih.govplos.org By applying RNA-Seq to GT-2 mutants, a list of potential target genes whose expression is either activated or repressed by GT-2 can be generated.

Proteomic Analysis of Nuclear Proteins under Stress Conditions

Proteomics is the large-scale study of proteins, particularly their structures and functions. Analyzing the nuclear proteome of rice under various abiotic stresses (like drought, salinity, or temperature extremes) can reveal how the protein landscape of the nucleus changes to cope with these challenges. nih.govfrontiersin.orgsemanticscholar.org

Label-free quantitative shotgun proteomics is a powerful technique used to investigate changes in protein abundance. nih.gov Studies have shown that under stress, the abundance of many nuclear proteins involved in gene regulation, signal transduction, and metabolism is altered. nih.govfao.org While not specific to GT-2, this type of analysis provides a functional context, indicating which cellular processes are active in the nucleus during stress. If GT-2 is involved in stress responses, its abundance or the abundance of its target proteins may change under these conditions, providing clues to its function. frontiersin.org

Table 2: Examples of Protein Functional Categories Affected in the Rice Nucleus Under Abiotic Stress

Functional CategoryGeneral Response to Stress
Gene Regulation (Transcription Factors)Abundance often altered to initiate stress-responsive gene expression
Signal TransductionChanges in protein levels to relay stress signals
MetabolismAltered abundance of enzymes involved in metabolic adjustments
Post-Translational ModificationsIncreased modifications like phosphorylation to alter protein activity frontiersin.org

Bioinformatics and Computational Biology

Bioinformatics provides the essential tools to analyze and interpret the vast datasets generated by omics approaches and to study the evolutionary context of genes and proteins. nih.govnih.govresearchgate.netrice.edudokumen.pub

Phylogenetic Reconstruction and Comparative Genomics

Phylogenetic Reconstruction: To understand the evolutionary history of GT-2, its protein sequence is compared with similar sequences from other plant species. researchgate.netnih.gov By aligning these sequences and applying statistical methods like Maximum Likelihood or Neighbor-Joining, a phylogenetic tree can be constructed. nih.govresearchgate.net This tree visualizes the evolutionary relationships, showing which proteins are most closely related. Such analyses have been performed on the larger GT2 family of glycosyltransferases, revealing distinct clades and evolutionary paths across different plant lineages, including rice, Arabidopsis, and various algae. researchgate.netnih.govresearchgate.net

Comparative Genomics: This approach involves comparing the genomic features of GT-2 and its orthologs across different species. nih.govmdpi.com For instance, the intron-exon structure of the GT-2 gene can be compared between rice and Arabidopsis to identify conserved regions that may be functionally important. researchgate.net Comparative genomics helps to infer the function of GT-2 in rice based on the known function of its orthologs in well-studied model organisms. It also provides insights into how the gene family has expanded or contracted during plant evolution. nih.govrice.edu

Cis-Element Prediction and Promoter Motif Analysis

The identification of cis-regulatory elements and promoter motifs is a cornerstone of understanding the transcriptional regulation exerted by factors such as the rice nuclear protein GT-2. This process largely relies on computational, or in silico, methodologies that scan promoter regions of target genes to identify potential binding sites for transcription factors. These approaches are essential for generating hypotheses about gene regulatory networks before experimental validation.

Computational Tools and Databases

A variety of web-based tools and databases are instrumental in the prediction of cis-acting regulatory elements in rice and other plants. nih.gov Programs such as PLACE, PlantCARE, AGRIS, TRANSFAC, and PlantPAN are frequently utilized to scan promoter sequences for known cis-elements and to analyze their organization. nih.gov For instance, the SIGNALSCAN program, used in conjunction with the PLACE database, allows researchers to identify regulatory motifs in the upstream regions of genes. nih.gov These platforms contain curated collections of experimentally validated cis-elements from various plant species, enabling researchers to predict the function of uncharacterized sequences in rice promoters. The typical workflow involves retrieving the promoter sequence, often 1 to 1.5 kilobase pairs upstream of the translation start site, and submitting it to these tools for analysis. nih.gov

Identification of GT-2 Associated Motifs

Research into the promoter architecture of genes regulated by GT-factors in rice has led to the identification of several key motifs. GT-1 proteins, which share the tri-helix DNA-binding domain with GT-2, are known to recognize the GT1CONSENSUS sequence. nih.gov These GT elements are ubiquitously expressed and are involved in complex regulatory aspects of plant gene transcription. nih.gov

Specific analyses of glutelin gene promoters, such as Gt1 and Gt2, have revealed shared signature motifs. For example, the 'AACA' motif, located around -75 to -64 base pairs upstream of the transcription start site, is essential for endosperm-specific expression. nih.gov Furthermore, these promoters contain conserved regions referred to as box-I and box-II. Box-I includes the signature binding sequence 'ATGAc/gTCAT', which is recognized by yeast GCN4 and other transcription factors, while box-II contains another motif found in seed-specific genes. nih.gov Another relevant motif is the GTGA motif (GTGANTG10), which has been identified in the promoter of the tobacco late pollen gene g10 and is considered a putative cis-regulatory element in rice as well. nih.govfrontiersin.org

The spacing between GT-1 binding sites within a light-responsive element has been shown to be critical for transcriptional activity, indicating that the context and arrangement of these motifs are as important as their sequence. serbiosoc.org.rs

Promoter Analysis Findings

Promoter analysis studies have established that both distal and proximal cis-elements are critical for the precise spatial and temporal regulation of genes like Gt1. nih.gov The distal region can contain positive regulatory elements that significantly increase gene expression. nih.gov Conversely, the removal of proximal elements can lead to a substantial reduction in expression. nih.gov A 'TATTTAA' motif, resembling the consensus TATA-box, is critical for minimal promoter activity, and its replacement can lead to a complete loss of function. nih.gov

The table below summarizes some of the key cis-elements and promoter motifs that have been associated with GT-factor binding and regulation in rice.

Motif NameConsensus SequencePutative Function/Associated Genes
AACA motifAACAEssential for endosperm-specific expression of Gt1 and Gt2 genes. nih.gov
Box-IATGAc/gTCATBinding site for GCN4-like factors, involved in spatio-temporal regulation. nih.gov
Box-IINot specifiedFound in seed-specific α-amylase genes. nih.gov
GT1CONSENSUSMultiple variationsRecognized by GT-1 proteins, involved in diverse regulatory functions. nih.gov
GTGA motifGTGANTG10Found in the promoter of late pollen genes. nih.govfrontiersin.org
TATA-box likeTATTTAACritical for minimal promoter activity. nih.gov

These computational predictions provide a framework for targeted experimental validation, such as DNA-protein interaction assays, to confirm the direct binding of this compound to these predicted cis-elements and to elucidate its precise role in the gene regulatory network.

Future Research Directions and Translational Perspectives

Elucidation of Complete Regulatory Networks and Interactome

A comprehensive understanding of GT-2's function necessitates a systems-level view of its regulatory networks and protein-protein interactions (the interactome). Early research established that GT-2 functions as a transcriptional activator by binding to GT-box motifs in the promoter of the rice phytochrome (B1172217) A gene (PHYA), a key photoreceptor. However, this represents only a fraction of its regulatory scope.

Recent studies have identified a specific rice GT factor, OsGTγ-2, which belongs to the same trihelix family, that directly interacts with the GT-1 element in the promoter of OsRAV2, a gene involved in stress responses nih.gov. This finding expands the known GT-2-associated network beyond light signaling into abiotic stress pathways. Future research should aim to identify the complete suite of genes directly regulated by GT-2. Techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) would be invaluable in identifying all genomic loci bound by GT-2 under various conditions, such as salt stress or specific light regimes.

Furthermore, identifying the proteins that physically interact with GT-2 is critical to understanding how its activity is modulated. While large-scale efforts to map the rice stress response interactome are underway using methods like yeast two-hybrid (Y2H) assays, specific studies focusing on GT-2 as bait are needed plos.org. Computational approaches, leveraging resources like the Predicted Rice Interactome Network (PRIN), can also provide putative interactors for subsequent experimental validation zju.edu.cn. Identifying interacting partners, such as co-factors, kinases, or phosphatases, will provide deeper insights into the assembly and function of GT-2-containing transcriptional complexes.

Identification of Additional Downstream Target Genes and Physiological Outputs

Building on the identification of its binding sites, the next step is to validate additional downstream target genes and characterize their roles in physiological processes. The established link between GT-2 and the PHYA promoter implicates it in photomorphogenesis, including de-etiolation and control of flowering time nih.gov.

Significantly, recent research has demonstrated that OsGTγ-2 positively regulates rice's response to salt stress by directly binding to the promoters of and activating the expression of key ion transporter genes, including OsHKT1;3, OsHKT2;1, and OsNHX1 nih.govfrontiersin.org. This discovery fundamentally broadens the physiological output of GT-2-like factors from light perception to the critical maintenance of ion homeostasis under salinity. The induction of OsGTγ-2 expression by salinity, osmotic stress, oxidative stress, and the hormone abscisic acid (ABA) further supports its role as a key node in stress signaling nih.gov.

Dissection of Fine-Tuned Regulatory Mechanisms and Post-Translational Control

The activity of transcription factors is often exquisitely controlled by post-translational modifications (PTMs), which can alter their stability, subcellular localization, DNA-binding affinity, and interaction with other proteins mdpi.comnih.gov. While specific PTMs for rice GT-2 have not yet been extensively documented, this represents a critical frontier of investigation.

Evidence from related proteins strongly suggests that phosphorylation is a key regulatory mechanism. In Arabidopsis, the trihelix transcriptional repressor ASR3 is phosphorylated by MAP KINASE 4 (MPK4), which modulates its function in plant immunity frontiersin.org. This precedent makes it highly probable that rice MAPKs or other kinases phosphorylate GT-2 to fine-tune its activity in response to environmental cues. Future studies should focus on identifying specific phosphorylation sites on GT-2 using mass spectrometry and determining the functional consequences of these modifications through site-directed mutagenesis. It has also been noted that nuclear localization signals (NLS), which are crucial for directing proteins to the nucleus, have been identified in rice GT-2, indicating a fundamental level of post-translational control over its site of action mdpi.com. Other PTMs, such as ubiquitination, acetylation, and SUMOylation, should also be investigated as potential regulatory switches nih.govyoutube.comkhanacademy.org.

Understanding these fine-tuned regulatory mechanisms will provide a more dynamic picture of how GT-2 integrates multiple signaling pathways to orchestrate appropriate downstream responses.

Applications in Rice Genetic Improvement for Stress Resilience and Yield Enhancement

The expanding knowledge of GT-2's role in stress tolerance presents exciting opportunities for the genetic improvement of rice. Abiotic stresses like salinity are major constraints on rice production worldwide, and engineering crops with enhanced resilience is a primary goal of modern agriculture nih.govmdpi.com.

The function of OsGTγ-2 as a positive regulator of salt tolerance is of immediate translational relevance nih.gov. Research has shown that overexpressing OsGTγ-2 in rice leads to improved seed germination, enhanced seedling growth, and higher survival rates under salt stress conditions. Conversely, knockout mutants of OsGTγ-2 exhibit a salt-hypersensitive phenotype nih.gov. These findings strongly suggest that GT-2 is a prime candidate gene for developing salt-tolerant rice varieties. Similar strategies have been proposed for homologous GT-factors from other crops, such as cotton, where their overexpression has been shown to confer salt and drought tolerance frontiersin.org.

Future translational work should focus on:

Marker-Assisted Selection (MAS): Identifying favorable natural alleles of GT-2 in diverse rice germplasm that correlate with superior stress tolerance.

Genetic Engineering: Developing rice lines with optimized expression of GT-2, for instance, by driving its expression with stress-inducible or tissue-specific promoters to enhance tolerance without causing potential yield penalties under normal conditions.

Gene Editing: Utilizing CRISPR/Cas9 technology to precisely modify the GT-2 gene or its promoter elements to fine-tune its expression levels and enhance stress resilience.

By targeting GT-2 and its regulatory network, it is possible to develop new rice cultivars with improved stability and productivity in challenging environments, contributing significantly to global food security.

Q & A

Q. What is the functional role of GT-2 in transcriptional regulation, and how can this be experimentally validated?

GT-2 functions as a transcriptional activator in rice, specifically binding to cis elements in the phytochrome A (PHYA) gene promoter. This was demonstrated using cotransfection assays in protoplasts, where GT-2 activated reporter gene expression linked to PHYA promoter sequences. Recombinant GT-2 binds to wild-type promoter elements but not mutated derivatives, confirming sequence specificity . For validation, researchers can employ electrophoretic mobility shift assays (EMSAs) with recombinant GT-2 and promoter DNA fragments, or luciferase reporter assays in transiently transfected plant cells.

Q. How is GT-2 localized to the nucleus, and what methodologies identify its nuclear localization signals (NLS)?

GT-2 contains twin bipartite nuclear localization signals (NLSs) , each residing within one of its trihelix DNA-binding domains. These NLSs were identified by fusing deletion derivatives of GT-2 to β-glucuronidase (GUS) and transfecting rice protoplasts. In situ GUS localization revealed that both NLSs are independently functional. Alanine-scanning mutagenesis further pinpointed critical basic residues required for nuclear import . Researchers can replicate this approach using GFP fusion constructs and confocal microscopy to validate NLS activity.

Q. What experimental evidence supports GT-2’s constitutive expression across tissues?

Immunoblot and immunocytochemical analyses show GT-2 is constitutively expressed in rice shoots and roots, with higher protein levels in shoots. No light-induced changes in abundance or spatial distribution were detected, consistent with its proposed role in basal transcriptional regulation. Tissue-specific expression can be analyzed using Western blotting with GT-2-specific antibodies or qRT-PCR to measure mRNA levels in dissected organs .

Advanced Research Questions

Q. How do structural features of GT-2’s twin trihelix domains influence DNA-binding specificity?

GT-2’s twin trihelix domains exhibit reciprocal target sequence selectivity , enabling binding to distinct but related DNA motifs. This was elucidated through DNA-protein interaction assays comparing binding affinities of full-length GT-2 versus isolated domains. For example, domain-specific mutations (e.g., lysine-to-alanine substitutions) disrupt binding to specific promoter elements. Researchers can employ chromatin immunoprecipitation (ChIP-seq) or SELEX (Systematic Evolution of Ligands by EXponential enrichment) to map genome-wide binding sites and define domain-specific motifs .

Q. What experimental strategies resolve contradictions between GT-2’s constitutive activity and context-dependent roles in development?

While GT-2 is constitutively expressed, its absence in meristematic tissues and increased expression during cellular maturation suggest developmental regulation. To investigate this, researchers can use tissue-specific promoters to drive GT-2 silencing (e.g., CRISPR/Cas9) or overexpression in transgenic rice lines. Phenotypic analysis (e.g., root/shoot development) combined with RNA-seq can identify downstream targets. Contrasting results may arise from differences in experimental systems (e.g., protoplasts vs. whole plants), necessitating comparative studies across models .

Q. How can researchers dissect GT-2’s interaction network in transcriptional complexes?

GT-2 likely operates within multiprotein complexes to regulate transcription. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry can identify interacting partners. For example, pull-down assays using GT-2 fused to a tandem affinity tag (e.g., FLAG/HA) in nuclear extracts may reveal coactivators or repressors. Functional validation can involve dual luciferase assays with candidate interactors to assess synergistic or antagonistic effects on PHYA promoter activity .

Methodological Considerations

  • Contradictory Data Analysis : Discrepancies in GT-2’s activity (e.g., constitutive vs. regulated) may stem from tissue-specific post-translational modifications. Use phosphoproteomics or ubiquitination assays to explore regulatory mechanisms .
  • Quantitative Binding Kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding affinities of GT-2 to DNA motifs, providing kinetic parameters (e.g., Kd) .

Key Research Tools

  • Antibodies : Polyclonal antibodies against GT-2 for immunoblotting and ChIP .
  • Transgenic Lines : Rice lines with GT-2 knockdown/overexpression for phenotypic studies .
  • Bioinformatics : Databases like RiceWiki or Q-TARO for gene expression and promoter analysis .

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